molecular formula C27H21ClN2O5 B2373517 N-(4-chlorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide CAS No. 866340-16-1

N-(4-chlorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

Cat. No.: B2373517
CAS No.: 866340-16-1
M. Wt: 488.92
InChI Key: CVIQLAIIIWKQPS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a useful research compound. Its molecular formula is C27H21ClN2O5 and its molecular weight is 488.92. The purity is usually 95%.
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Scientific Research Applications

Preparation and Utilization in Catalysis

  • Preparation of Pincer Catalysts : The preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, which are structurally related to the compound , showcases the relevance of similar compounds in the field of organometallic catalysis. These catalysts are synthesized through a series of reactions involving benzoyl acetamide derivatives and are employed for ketone reduction, indicating the potential utility of N-(4-chlorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide in similar applications (Facchetti et al., 2016).

Structural and Spectroscopic Analysis

  • DFT/TD-DFT/PCM Calculations : Detailed structural parameters and spectroscopic characterization of compounds similar to this compound have been studied using DFT and TD-DFT/PCM calculations. These studies provide insights into the molecular structure, electronic interactions, and NLO properties, suggesting possible applications in materials science and molecular electronics (Wazzan, Al-Qurashi & Faidallah, 2016).

Synthesis and Activity Evaluation

  • Anticonvulsant Activity Evaluation : Research involving the synthesis of 1-benzylsubstituted derivatives of compounds structurally related to this compound has been conducted. These studies assess their affinity to GABAergic biotargets and evaluate their anticonvulsant activity, indicating potential pharmaceutical applications (El Kayal et al., 2022).

Structural Aspects of Amide Compounds

  • Salt and Inclusion Compound Study : A study on the structural aspects of amide-containing isoquinoline derivatives, which are structurally akin to this compound, has been conducted. This research provides insights into the formation of gels and crystalline solids, which could have implications in the field of material sciences (Karmakar, Sarma & Baruah, 2007).

Therapeutic Applications

  • Neuroprotection and Antiviral Effects : A novel anilidoquinoline derivative, structurally related to the compound , has been synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound shows significant antiviral and antiapoptotic effects, suggesting potential therapeutic applications for this compound (Ghosh et al., 2008).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN2O5/c1-16-2-4-17(5-3-16)26(32)21-14-30(15-25(31)29-19-8-6-18(28)7-9-19)22-13-24-23(34-10-11-35-24)12-20(22)27(21)33/h2-9,12-14H,10-11,15H2,1H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIQLAIIIWKQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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